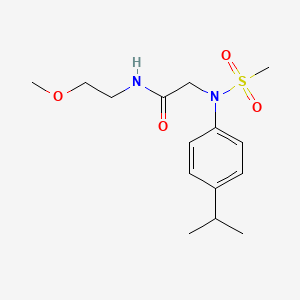
N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as compound A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In
Mécanisme D'action
Compound A exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A reduces inflammation and pain. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer activities, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate various biochemical and physiological processes. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be used to optimize its pharmacological properties.
However, one of the limitations of using N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, its potent pharmacological activity can also make it difficult to distinguish between its specific effects and non-specific effects.
Orientations Futures
There are several future directions for research on N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide A. One potential direction is to further explore its anti-cancer activity and its potential use as a chemotherapeutic agent. Another potential direction is to investigate its potential as a neuroprotective agent, as it has been shown to modulate various signaling pathways that are involved in neuronal function. Additionally, further optimization of its chemical structure may lead to the development of more potent and selective N~2~-(4-isopropylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamides with improved pharmacological properties.
Méthodes De Synthèse
Compound A can be synthesized by reacting N-(4-isopropylphenyl)glycine with methylsulfonyl chloride, followed by reaction with 2-methoxyethylamine. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)13-5-7-14(8-6-13)17(22(4,19)20)11-15(18)16-9-10-21-3/h5-8,12H,9-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGIGGPSQQAFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)
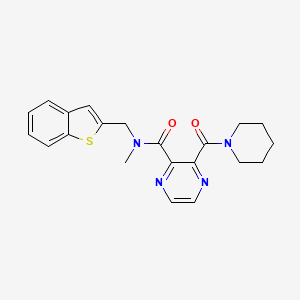


![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
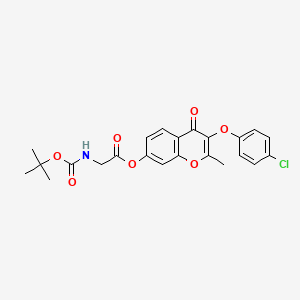
![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)
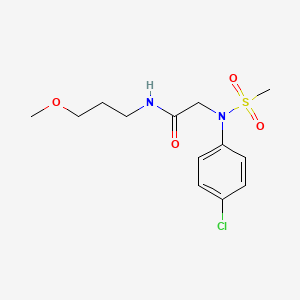
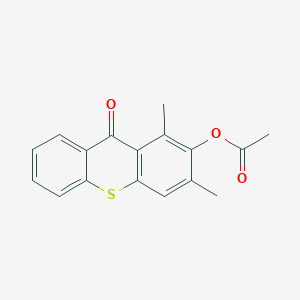
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)